

Comprehensive Comparative Analysis of Lanthanide Cluster Properties with Different Metal Centers

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Introduction to Lanthanide Clusters and Their Classification

Lanthanide-based clusters represent an emerging class of molecular materials that bridge the gap between **single metal complexes** and **solid-state compounds**, offering unique opportunities for tailoring materials with specific functional properties. These clusters are composed of **multiple lanthanide ions** arranged in precise geometrical configurations, often connected through various bridging ligands or direct metal-metal bonds. The interest in these systems stems from the distinctive electronic configurations of lanthanide ions, characterized by their partially filled 4f orbitals that are effectively shielded by outer 5s and 5p orbitals. This shielding results in **sharp emission bands**, **long luminescence lifetimes**, and **characteristic magnetic behavior** that differ significantly from transition metal systems.

The classification of lanthanide clusters is primarily based on their **nuclearity** (number of metal atoms), **structural geometry**, and **metal composition**. In terms of nuclearity, these clusters range from low-nuclearity systems (2-10 metal atoms) to high-nuclearity clusters (often called "giant clusters") containing dozens to hundreds of metal atoms. For instance, impressive examples include {Gd140}, {Nd104}, and {Er60} clusters that approach the dimensions of ultrasmall nanoparticles while maintaining molecular uniformity [1]. Structurally, these clusters form diverse architectures including ring-shaped, star-shaped,

cage-shaped, spherical, and tubular configurations, each imparting distinct properties to the material [2]. Regarding metal composition, we distinguish between **homometallic clusters** (containing only one type of lanthanide) and **heterometallic clusters** (incorporating different lanthanides or combining lanthanides with transition metals), with the latter offering enhanced tunability of properties through controlled metal composition [3].

Table: Classification of Lanthanide Clusters Based on Structural Properties

Classification Basis	Cluster Types	Representative Examples	Key Characteristics
Nuclearity	Low-nuclearity (2-10 metals)	{Ln2}, {Ln5}	Well-defined coordination, simpler structures
	Medium-nuclearity (11-30 metals)	{Ln30}	Intermediate properties
	High-nuclearity (>30 metals)	{Gd140}, {Nd104}, {Er60}	Approaching nanoparticle dimensions
Structural Geometry	Ring-shaped	{Gd140}	Open structures with central cavities
	Cage-shaped	{Gd27}, {Ln30}	Enclosed structures capable of guest encapsulation
	Spherical	{Gd104}	Closed, compact architectures
	Tubular	{Dy72}	Elongated, channel-containing structures
Metal Composition	Homometallic	{Er60}	Uniform metal centers, simpler energy transfer
	Heterometallic Ln-Ln'	{Yb/Er clusters}	Tunable luminescence and magnetic properties
	Ln-TM (lanthanide-transition metal)	{Ni36Gd102}, {Gd95Co60}	Combined f-d electronic properties

Comparative Analysis of Structural Properties

Coordination Numbers and Geometrical Trends

The **coordination environment** of lanthanide ions within clusters exhibits distinctive patterns across the lanthanide series, primarily influenced by the well-known **lanthanide contraction** phenomenon. Systematic analysis of lanthanide complexes reveals a clear trend in coordination numbers (CN), decreasing from an average of 8.7 for early lanthanides (La) to approximately 7.3 for later lanthanides (Lu). This trend reflects the **progressive ionic radius reduction** across the series, which amounts to approximately 20 pm for Ln^{3+} ions from La to Lu [4]. The contraction significantly affects the spatial requirements of lanthanide ions, consequently influencing their preferred coordination numbers and the overall cluster architecture. This phenomenon has profound implications for cluster stability and properties, as the decreasing ionic radius enhances charge density, potentially strengthening metal-ligand bonds but also increasing steric constraints within polynuclear assemblies.

The distribution of donor atoms in lanthanide cluster coordination spheres follows characteristic patterns, with **oxygen atoms** predominating (comprising ~65% of organic and ~35% of inorganic donors), followed by **carbon atoms** (primarily from cyclopentadienyl ligands), and **nitrogen atoms** (mostly sp^2 hybridized in aromatic systems like phenanthroline). Collectively, these three elements constitute approximately 95% of all donor atoms in lanthanide complexes [4]. Interestingly, the relative contribution of carbon and nitrogen donors increases for heavier lanthanides like Yb and Lu, reflecting their adaptability to tighter coordination environments. The geometrical preferences also evolve across the series, with **light lanthanides** (La-Nd) favoring CN=9 as the most common coordination, while **heavier lanthanides** (from Sm onward) prefer CN=8, reflecting their smaller ionic radii [4].

Structural Diversity and Cluster Formation

The structural diversity of lanthanide clusters is facilitated by the **high coordination numbers** (typically 6-13) and **flexible coordination geometries** afforded by lanthanide ions, which exceed those typically available for transition metals (usually 4-6) [5]. This flexibility enables the formation of complex architectures through various synthetic approaches, including **ligand-controlled hydrolysis** (LCH), **anion-templated** (AT) methods, and increasingly through **multidentate chelating coordination** (MCC) strategies

[2]. The LCH method manipulates the hydrolysis of Ln(III) ions with suitable ligands, generating hydroxyl intermediate templates of different shapes that aggregate into clusters. Common intermediates include $\{Ln_2(\mu_2-OH)\}$ (linear), $\{Ln_3(\mu_3-OH)\}$ (triangular), $\{Ln_4(\mu_3-OH)_4\}$ (tetrahedral), and $\{Ln_6(\mu_3-OH)_8(\mu_6-O)\}$ (octahedral) configurations [2].

The AT method utilizes anions (Cl^- , Br^- , I^- , CO_3^{2-} , NO_3^- , OAc^- , ClO_4^-) to balance the positive charges on concentrated Ln(III) ions, serving as inducing templates for cluster formation [2]. More recently, the MCC approach has gained prominence, employing multidentate chelating ligands (Schiff bases, acylhydrazone ligands) with strong chelating ability, various coordination modes, and changeable coordination configurations to rapidly capture and stabilize Ln(III) ions into defined cluster architectures [2]. This method has enabled the discovery of various cluster self-assembly mechanisms (SAM), including **out-to-in growth**, **circular growth**, **linear growth**, and **planar epitaxial growth**, providing unprecedented control over cluster formation.

Table: Structural Parameters Across the Lanthanide Series

Element	Atomic Number	Ionic Radius Ln^{3+} (pm)	Average Coordination Number	Most Common Coordination Number	First Shell Distance (Å)
La	57	103.0	8.66-8.70	9	2.61-2.62
Ce	58	102.0	8.60-8.64	9	2.60-2.61
Pr	59	99.0	8.50-8.54	9	2.58-2.59
Nd	60	98.3	8.45-8.49	9	2.57-2.58
Pm	61	97.0	8.40-8.44	9	2.56-2.57
Sm	62	95.8	8.30-8.34	8	2.54-2.55
Eu	63	94.7	8.20-8.24	8	2.52-2.53
Gd	64	93.8	8.10-8.14	8	2.50-2.51
Tb	65	92.3	7.95-7.99	8	2.48-2.49

Element	Atomic Number	Ionic Radius Ln ³⁺ (pm)	Average Coordination Number	Most Common Coordination Number	First Shell Distance (Å)
Dy	66	91.2	7.85-7.89	8	2.46-2.47
Ho	67	90.1	7.75-7.79	8	2.44-2.45
Er	68	89.0	7.65-7.69	8	2.42-2.43
Tm	69	88.0	7.55-7.59	8	2.40-2.41
Yb	70	86.8	7.40-7.44	8	2.38-2.39
Lu	71	86.1	7.33-7.41	8	2.41-2.42

Optical Properties and Energy Transfer Mechanisms

Luminescence Characteristics Across Lanthanide Series

The **luminescence behavior** of lanthanide clusters is characterized by **sharp emission lines**, **long lifetimes** (microseconds to milliseconds), and **large Stokes shifts**, properties originating from electronic transitions within the partially filled 4f orbitals [1]. These 4f-4f transitions are parity-forbidden by Laporte's rule, resulting in low absorption cross-sections, but become "less forbidden" when lanthanide ions occupy non-centrosymmetric coordination environments that mix electronic and vibrational wavefunctions [1]. The characteristic emissions of Ln³⁺ ions span from ultraviolet to near- and mid-infrared regions, with each ion exhibiting a distinctive "fingerprint" emission profile due to the shielded nature of 4f orbitals. For instance, Eu³⁺ displays strong red emission, Tb³⁺ gives green emission, Yb³⁺ and Er³⁺ are prominent for near-infrared and upconversion emissions, while ions like Gd³⁺ exhibit UV emission [1].

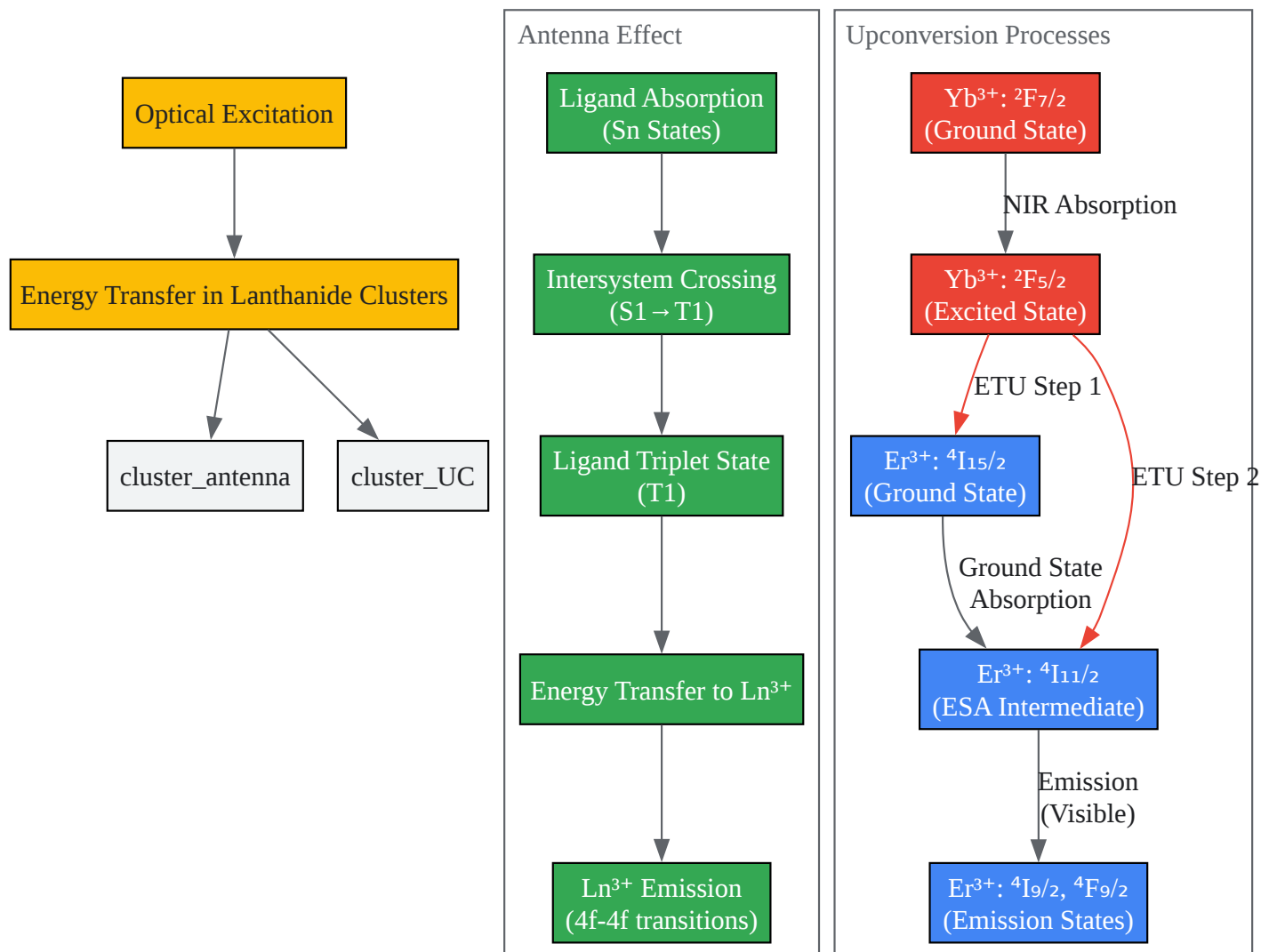
The **luminescence efficiency** heavily depends on the effectiveness of energy transfer processes, particularly the **antenna effect** (ligand-mediated intramolecular energy transfer), where organic ligands with large absorption cross-sections absorb light and transfer energy to Ln³⁺ ions [1]. For efficient ligand-to-Ln³⁺ energy transfer, two critical conditions must be met: (1) an efficient intersystem crossing process requiring

an energy gap of at least 5000 cm^{-1} between the ligand S_1 and T_1 states, and (2) an optimal gap of $2500\text{--}4000\text{ cm}^{-1}$ between the ligand T_1 state and Ln^{3+} emitter level to ensure efficient energy transfer while minimizing back energy transfer [1]. These requirements make certain lanthanides more suitable for specific ligand systems, creating variations in luminescence efficiency across the series.

Upconversion and Heterometallic Enhancement

Upconversion (UC), an anti-Stokes process where sequential absorption of multiple low-energy photons produces higher-energy emission, represents one of the most valuable optical phenomena in lanthanide clusters [1]. This process can occur through mechanisms such as **excited-state absorption** (ESA), **energy transfer upconversion** (ETU), and **cooperative upconversion** (CUC). Efficient UC requires precise control of energy transfer between lanthanide ions, making heterometallic clusters particularly effective UC materials [1]. For example, Yb^{3+} -sensitized clusters with Er^{3+} or Tm^{3+} activators demonstrate efficient near-infrared to visible UC, with performance directly correlated to the **cluster nuclearity** and **spatial arrangement** of the donor and acceptor ions.

The following diagram illustrates key energy transfer pathways in lanthanide clusters:



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Heterometallic clusters demonstrate significant advantages in optical applications due to their capacity for **optimized energy transfer** between different lanthanide ions. The high nuclearity of these systems (often containing tens to hundreds of metal ions) enables efficient energy migration and transfer processes that are less effective in mononuclear complexes [1]. This tunability makes heterometallic clusters particularly valuable for applications requiring specific emission profiles, such as **multicolor displays**, **anti-**

counterfeiting materials, and **ratiometric sensing**. The presence of different metal centers allows for fine adjustment of emission color through controlled energy transfer pathways, a feature that has been exploited in developing advanced luminescent thermometers where the intensity ratio of different emissions serves as temperature-sensitive readouts [1].

Magnetic Properties and Applications

Magnetic Behavior Across the Lanthanide Series

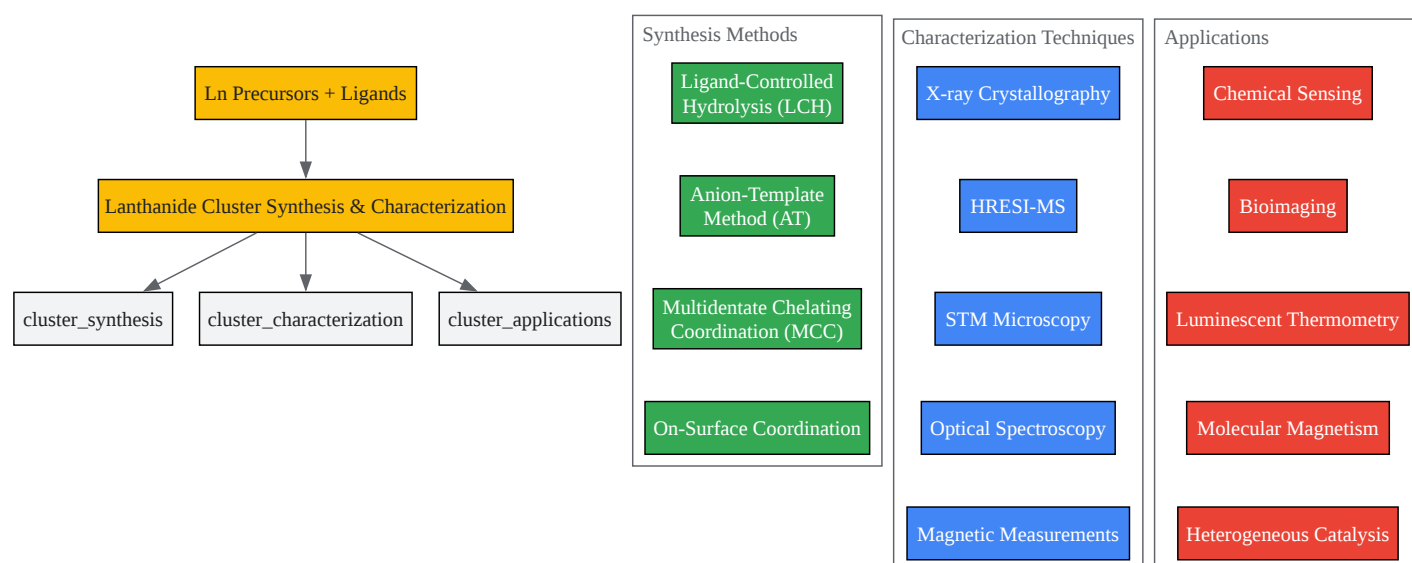
The **magnetic properties** of lanthanide clusters derive from the electronic configuration of 4f electrons and the significant **spin-orbit coupling** characteristic of lanthanide ions. With the exceptions of La^{3+} , Yb^{3+} , and Lu^{3+} (which have no unpaired f electrons), lanthanide ions are strongly paramagnetic, with magnetic moments that largely follow Hund's rules [6]. The magnetic susceptibility increases across the series, reaching maxima at elements like Gd^{3+} and Tb^{3+} , which possess high numbers of unpaired electrons (7 and 8 unpaired electrons respectively). Gadolinium-based clusters exhibit particularly interesting magnetic behavior, becoming **ferromagnetic below 16°C** (Curie point), while other heavier lanthanides (Tb, Dy, Ho, Er, Tm, Yb) become ferromagnetic at much lower temperatures [6].

The propensity for forming **single-molecule magnets** (SMMs) varies significantly across the lanthanide series, with ions like Dy^{3+} and Tb^{3+} demonstrating particularly favorable properties due to their large magnetic anisotropy and high spin ground states [2]. This magnetic anisotropy arises from the strong spin-orbit coupling and crystal field effects that create energy barriers for magnetization reversal, leading to hysteresis of molecular origin. The magnetic properties are strongly influenced by the **coordination geometry** and **local symmetry** around each lanthanide ion, with certain coordination environments preferentially stabilizing magnetic states with large anisotropy barriers. For instance, dysprosium clusters with specific coordination geometries have shown record-high effective energy barriers for magnetization reversal, making them promising candidates for high-density information storage applications [2].

Heterometallic Enhancement of Magnetic Properties

Heterometallic lanthanide-transition metal (Ln-TM) clusters introduce exciting possibilities for enhancing magnetic properties through **exchange coupling** between lanthanide and transition metal ions [3]. These systems combine the strong magnetic anisotropy of lanthanides with the potentially strong exchange interactions of transition metals, creating synergistic effects that can lead to improved SMM performance. Notable examples include $\{\text{Ni}_{36}\text{Gd}_{102}\}$ and $\{\text{Gd}_{95}\text{Co}_{60}\}$ clusters that exhibit both high nuclearity and interesting magnetic behavior [2] [1]. The direct (or unsupported) metal-metal bonds between f-block and d-block elements in these compounds are of great interest in terms of bonding theory and can lead to enhanced magnetic exchange interactions compared to systems with bridging ligands only [3].

The following diagram illustrates the experimental workflow for synthesizing and characterizing lanthanide clusters:



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The **nuclearity and structural arrangement** in lanthanide clusters significantly influence their magnetic behavior. High-nuclearity clusters like $\{\text{Gd}_{140}\}$ were initially designed primarily for use as **molecular magnetic coolers** [1]. The enhanced magnetocaloric effect in these systems stems from the high density of magnetic centers and the weak intercenter interactions that facilitate rapid demagnetization upon removal of magnetic fields. The ability to incorporate both light and heavy lanthanides in heterometallic clusters enables fine-tuning of magnetic interactions, as light lanthanides (e.g., Ce^{3+} , Nd^{3+}) typically exhibit weaker spin-orbit coupling compared to heavy lanthanides (e.g., Dy^{3+} , Ho^{3+} , Er^{3+}), resulting in different magnetic anisotropy and exchange interaction strengths [2]. This tunability is particularly valuable for designing materials with specific magnetic refrigeration capacities or SMM properties tailored to particular operating temperatures.

Synthesis Methods and Experimental Protocols

Overview of Preparation Techniques

The synthesis of lanthanide clusters employs diverse methodologies, each offering distinct advantages for controlling nuclearity, structure, and properties. The three primary conventional methods include **ligand-controlled hydrolysis** (LCH), **anion-template** (AT) methods, and increasingly **multidentate chelating coordination** (MCC) strategies [2]. The LCH approach manipulates the hydrolysis of Ln(III) ions with suitable ligands, where Ln(III) ions combine with water and participate in hydrolysis to generate hydroxyl intermediate templates that aggregate into clusters. While this method can produce impressive structures, the hydrolysis process is difficult to control, generating varied products that complicate mechanistic studies [2]. The AT method overcomes positive charge repulsion among concentrated Ln(III) ions by employing anions (Cl^- , Br^- , I^- , CO_3^{2-} , NO_3^- , OAc^- , ClO_4^-) as charge-balancing templates that induce cluster formation. Though effective, this method diversifies and complicates reactions due to wide template selectivity and non-specific generated templates [2].

The **multidentate chelating coordination** (MCC) method has emerged as a particularly powerful approach, utilizing ligands with strong chelating ability (Schiff bases, acylhydrazone ligands) that rapidly capture Ln(III) ions and form clusters through bridging atoms or ionic connections [2]. These bulky multidentate ligands, typically located at the cluster periphery, protect the cluster nucleus from assault by foreign molecules, ensuring high solution stability and regular self-assembly. This protective effect enables

monitoring and exploration of self-assembly mechanisms (SAM) during cluster construction, facilitating more controlled synthesis [2]. More recently, **on-surface coordination** under ultrahigh vacuum (UHV) conditions has demonstrated remarkable efficacy for preparing multi-Ln-containing heterometallic clusters stabilized by unsupported metal-metal bonds, as exemplified by Au-bridged clusters containing multiple Ce atoms [3]. This approach provides enhanced reaction controllability in a solvent-free environment, confining coordination reactions to two dimensions through adsorbate-substrate interactions.

Experimental Protocols for Key Cluster Types

Protocol 1: Synthesis of Homometallic Clusters via MCC Method

- **Materials:** Ln(III) salt (typically chloride, nitrate, or triflate), multidentate chelating ligand (Schiff base or acylhydrazone derivative), base (triethylamine or NaOH), and solvent (acetonitrile, methanol, or mixture)
- **Procedure:** Dissolve the Ln(III) salt (0.1 mmol) and ligand (0.1-0.15 mmol) in 10 mL solvent. Add base (0.2 mmol) dropwise with stirring. Heat the mixture at 60-80°C for 2-8 hours. Cool slowly to room temperature, then to 4°C to precipitate crystals. Collect crystals by filtration and wash with cold solvent [2]
- **Characterization:** Single-crystal X-ray diffraction for structural determination, high-resolution electrospray mass spectrometry (HRESI-MS) to monitor solution species and self-assembly mechanisms, elemental analysis, and infrared spectroscopy

Protocol 2: On-Surface Preparation of Heterometallic Ln-TM Clusters

- **Materials:** Atomically clean Au(111) or Au(100) substrate, molecular ligands (pyridine or nitrile derivatives), Ln metal source (typically Ce), UHV chamber with evaporation sources
- **Procedure:** Prepare clean Au substrate through repeated Ar⁺ sputtering and annealing cycles. Deposit molecular ligands onto substrate held at room temperature. Evaporate Ln atoms onto ligand-precovered substrate. For some structures, apply thermal treatment (355-375 K) to induce structural reorganization [3]
- **Characterization:** Scanning tunneling microscopy (STM) for structural characterization at atomic resolution, density functional theory (DFT) calculations to determine bonding and stability, X-ray photoelectron spectroscopy (XPS) for elemental composition and oxidation states

Protocol 3: Anion-Template Synthesis of High-Nuclearity Clusters

- **Materials:** Ln(III) salt, bridging ligands (typically carboxylates or mixed carboxylate/phenanthroline), anion template (CO₃²⁻, NO₃⁻, OAc⁻), solvent mixture (water/acetonitrile or water/DMF)

- **Procedure:** Dissolve Ln(III) salt (0.1 mmol) in 5 mL water. Prepare separate solution of ligand (0.1 mmol) and anion template (0.05 mmol) in 5 mL acetonitrile. Combine solutions with stirring. Adjust pH to 6-7 using NaOH or NEt_3 . Transfer to Teflon-lined autoclave and heat at 120°C for 24-48 hours. Cool slowly to room temperature over 8-12 hours [4]
- **Characterization:** Single-crystal X-ray diffraction, powder X-ray diffraction to confirm phase purity, thermogravimetric analysis for stability assessment, magnetic susceptibility measurements

Applications and Performance Characteristics

Technological Applications of Lanthanide Clusters

Lanthanide clusters have found diverse technological applications leveraging their unique structural, optical, and magnetic properties. In **optical applications**, they serve as advanced luminescent materials for lighting, displays, and sensing. Their sharp, characteristic emissions spanning UV to NIR regions enable applications in **anti-counterfeiting materials**, where the distinct emission fingerprints of different lanthanides and their combinations provide enhanced security [1]. Heterometallic clusters have demonstrated particular utility in **luminescent thermometry**, where the temperature-dependent intensity ratio of different emissions enables non-contact temperature sensing with high sensitivity [1]. The efficient upconversion properties of certain lanthanide pairs (e.g., Yb/Er, Yb/Tm) have been exploited in **bioimaging applications**, allowing deep tissue penetration with minimal autofluorescence and photodamage compared to conventional fluorescence imaging [1].

In **magnetic applications**, lanthanide clusters have shown exceptional performance as **magnetic refrigerants** for cryogenic cooling, with high-nuclearity gadolinium clusters exhibiting significant magnetocaloric effects due to their high spin ground states and weak magnetic couplings [1]. Clusters containing anisotropic lanthanides like Dy^{3+} and Tb^{3+} have emerged as promising **single-molecule magnets** (SMMs) for potential high-density information storage applications [2]. The **catalytic applications** of lanthanide clusters leverage their Lewis acidity and tunable surface properties, with demonstrated efficacy in various organic transformations, polymerization reactions, and environmental remediation processes [5]. Additionally, their porous structures and chemical stability make certain lanthanide clusters suitable for **gas storage and separation** applications, with tunable pore sizes and functionalities enabling selective capture of specific gases [5].

Performance Comparison Across Different Metal Centers

Table: Application Performance of Lanthanide Clusters with Different Metal Centers

Application	Optimal Lanthanide(s)	Key Performance Metrics	Remarks
Luminescent Thermometry	Eu/Tb mixed, Nd/Yb/Er	Relative thermal sensitivity: 1-5% K ⁻¹ at 300K; Temperature uncertainty: <0.1 K	Ratiometric measurement based on intensity ratio of different emissions
Upconversion Emission	Yb/Er, Yb/Tm, Yb/Ho	Upconversion quantum yield: 0.1-5% (NIR to Vis); Efficiency depends on cluster nuclearity and protection ligands	Core-shell design in nanoparticles enhances efficiency; Molecular clusters offer better uniformity
Magnetic Refrigeration	Gd, Gd/Dy mixed, Gd/Eu	Magnetic entropy change: 20-50 J kg ⁻¹ K ⁻¹ at 2-5 K;	High nuclearity Gd clusters show superior performance at cryogenic temperatures
Single-Molecule Magnets	Dy, Tb, Dy/Tb mixed	Effective energy barrier: 100-800 K; Hysteresis temperature: <20 K	Anisotropic ions with optimal coordination geometry show best performance
Chemical Sensing	Eu, Tb with phen ligands	Detection limits for analytes: nM-µM range; Response time: seconds to minutes	Quenching or enhancement of emission upon analyte binding
Catalysis	Ce, Eu, Yb with open sites	Turnover frequency: 10-1000 h ⁻¹ ; Substrate selectivity: >90% for specific reactions	Lewis acidity and redox activity determine catalytic performance

The **performance characteristics** of lanthanide clusters in various applications strongly depend on the specific metal centers and their combinations. For **luminescent applications**, clusters incorporating Eu³⁺ and Tb³⁺ typically show the highest quantum yields in the visible region, while Nd³⁺, Yb³⁺, and Er³⁺ are preferred for near-infrared emissions [1]. The **heterometallic approach** significantly enhances upconversion efficiency compared to homometallic systems, as demonstrated by Yb³⁺-sensitized clusters where Yb³⁺ acts

as an efficient NIR absorber and transfers energy to emitter ions like Er^{3+} or Tm^{3+} [1]. For **magnetic applications**, Gd^{3+} -based clusters dominate magnetocaloric applications due to their large spin ground state ($S = 7/2$) and weak magnetic coupling, while Dy^{3+} and Tb^{3+} clusters show superior SMM performance attributable to their large magnetic anisotropy [2] [1]. The **catalytic performance** varies across the series, with $\text{Ce}^{3+}/\text{Ce}^{4+}$ redox pairs particularly effective in oxidation catalysis, while larger lanthanides like La^{3+} often show higher Lewis acidity beneficial for Lewis acid catalysis [5].

The **structural stability** of these clusters also varies with metal composition, generally increasing from early to later lanthanides due to decreasing ionic radii and increasing charge density [4]. This stability trend influences application suitability in harsh environments, with heavier lanthanide clusters typically exhibiting superior thermal and chemical stability. The **solubility and processability** can be tuned through appropriate ligand selection, with organic-soluble clusters enabling integration into polymer matrices for composite materials, while water-soluble variants are essential for biological applications [1]. These structure-property-application relationships provide essential guidance for selecting appropriate lanthanide combinations for specific technological requirements.

Conclusion

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